molecular formula C8H12N2OS B12950707 N-((2-Methylthiazol-5-yl)methyl)oxetan-3-amine

N-((2-Methylthiazol-5-yl)methyl)oxetan-3-amine

Cat. No.: B12950707
M. Wt: 184.26 g/mol
InChI Key: AIISZRAJVOFHJE-UHFFFAOYSA-N
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Description

N-((2-Methylthiazol-5-yl)methyl)oxetan-3-amine is a heterocyclic compound that contains both a thiazole and an oxetane ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties . The oxetane ring is a four-membered cyclic ether, which is often used in medicinal chemistry to improve the pharmacokinetic properties of drug candidates.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-amino-5-methylthiazole with an appropriate oxetane derivative under basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis to enhance yield and purity. This method allows for better control over reaction parameters and can be scaled up for large-scale production. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((2-Methylthiazol-5-yl)methyl)oxetan-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives.

Scientific Research Applications

N-((2-Methylthiazol-5-yl)methyl)oxetan-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential drug candidate for treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((2-Methylthiazol-5-yl)methyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The oxetane ring can enhance the compound’s stability and bioavailability, allowing it to effectively reach its target sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2-Methylthiazol-5-yl)methyl)oxetan-3-amine is unique due to the combination of the thiazole and oxetane rings, which confer both biological activity and enhanced pharmacokinetic properties. This dual functionality makes it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

N-[(2-methyl-1,3-thiazol-5-yl)methyl]oxetan-3-amine

InChI

InChI=1S/C8H12N2OS/c1-6-9-2-8(12-6)3-10-7-4-11-5-7/h2,7,10H,3-5H2,1H3

InChI Key

AIISZRAJVOFHJE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)CNC2COC2

Origin of Product

United States

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